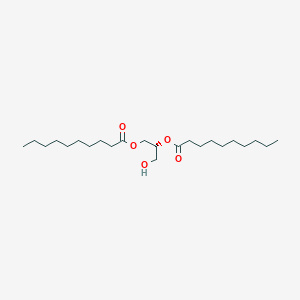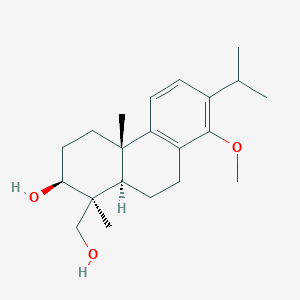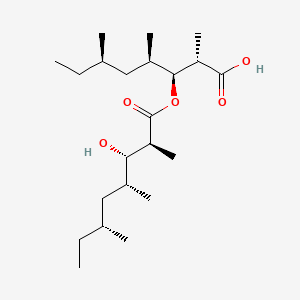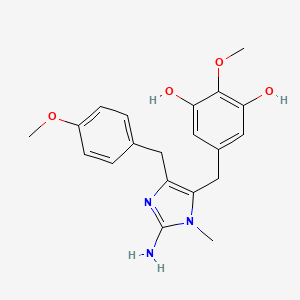![molecular formula C54H104O20S2 B1248443 3-(hexadecylsulfonyl)-2-[(hexadecylsulfonyl)methyl]propyl alpha-D-galactosyl-(1->4)-beta-D-galactosyl-(1->4)-beta-D-glucoside](/img/structure/B1248443.png)
3-(hexadecylsulfonyl)-2-[(hexadecylsulfonyl)methyl]propyl alpha-D-galactosyl-(1->4)-beta-D-galactosyl-(1->4)-beta-D-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(hexadecylsulfonyl)-2-[(hexadecylsulfonyl)methyl]propyl alpha-D-galactosyl-(1->4)-beta-D-galactosyl-(1->4)-beta-D-glucoside is a glycoside that consists of alpha-D-galactosyl-(1->4)-beta-D-galactosyl-(1->4)-beta-D-glucose where the hydrogen of the anomeric OH group is substituted by a 3-(hexadecylsulfonyl)-2-[(hexadecylsulfonyl)methyl]propyl group. It is a glycoside, a sulfone and a trisaccharide derivative.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of complex neoglycolipids, including compounds structurally related to the chemical , has been extensively studied. For example, Zhiyuan and Magnusson (1994) explored the synthesis of bis-sulfone neoglycolipids, which are structurally similar to the compound of interest, demonstrating the chemical methodologies for creating such compounds (Zhiyuan & Magnusson, 1994).
Biological Interactions and Applications
Research by Freeze et al. (1993) on beta-D-Xylosides, which are related to the compound of interest, shows how these molecules can impact the synthesis of glycolipids in cells, highlighting their potential role in influencing cell behavior and biochemical pathways (Freeze et al., 1993). Such insights are crucial for understanding how similar compounds like 3-(hexadecylsulfonyl)-2-[(hexadecylsulfonyl)methyl]propyl alpha-D-galactosyl-(1->4)-beta-D-galactosyl-(1->4)-beta-D-glucoside could be used in biological systems.
Potential Therapeutic Applications
In the realm of medicinal chemistry, compounds with structural similarities to the one may have applications in drug development. For instance, Spiegel & Fishman (1987) investigated the role of gangliosides, which share some structural aspects with the compound , in regulating cell growth, suggesting a potential avenue for therapeutic applications (Spiegel & Fishman, 1987).
properties
Product Name |
3-(hexadecylsulfonyl)-2-[(hexadecylsulfonyl)methyl]propyl alpha-D-galactosyl-(1->4)-beta-D-galactosyl-(1->4)-beta-D-glucoside |
|---|---|
Molecular Formula |
C54H104O20S2 |
Molecular Weight |
1137.5 g/mol |
IUPAC Name |
(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[3-hexadecylsulfonyl-2-(hexadecylsulfonylmethyl)propoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C54H104O20S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-75(65,66)37-39(38-76(67,68)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)36-69-52-48(63)45(60)50(41(34-56)71-52)74-54-49(64)46(61)51(42(35-57)72-54)73-53-47(62)44(59)43(58)40(33-55)70-53/h39-64H,3-38H2,1-2H3/t40-,41-,42-,43+,44+,45-,46-,47-,48-,49-,50-,51+,52-,53-,54+/m1/s1 |
InChI Key |
VRODFFFMOXQLQM-BFLIEDCBSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)CC(CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O)O)CS(=O)(=O)CCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCS(=O)(=O)CC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)CS(=O)(=O)CCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1,5-Diazabicyclo[4.3.0]nonane](/img/structure/B1248370.png)




